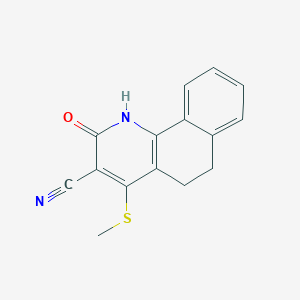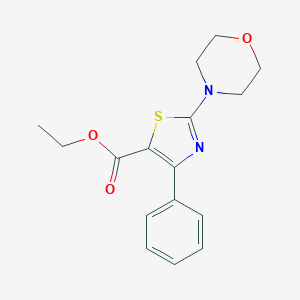
N-Butyl-3,4,5-trimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Butyl-3,4,5-trimethoxybenzamide (BTB) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of N-Butyl-3,4,5-trimethoxybenzamide is not fully understood, but it is believed to act as an allosteric modulator of GPCRs, binding to a site on the receptor that is distinct from the orthosteric ligand binding site. This results in a conformational change in the receptor that affects its interaction with downstream signaling proteins, leading to altered cellular responses.
Biochemical and Physiological Effects:
N-Butyl-3,4,5-trimethoxybenzamide has been shown to have various biochemical and physiological effects, including modulation of neurotransmitter release, inhibition of inflammatory cytokine production, and regulation of intracellular signaling pathways. Studies have also suggested that N-Butyl-3,4,5-trimethoxybenzamide may have potential as a therapeutic agent for various diseases, including Parkinson's disease, schizophrenia, and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-Butyl-3,4,5-trimethoxybenzamide in lab experiments is its high affinity and selectivity for GPCRs, which makes it a useful tool for studying the function of these receptors. However, one limitation of using N-Butyl-3,4,5-trimethoxybenzamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for research on N-Butyl-3,4,5-trimethoxybenzamide, including:
1. Investigation of its potential as a therapeutic agent for various diseases, including Parkinson's disease, schizophrenia, and Alzheimer's disease.
2. Development of new synthetic methods for N-Butyl-3,4,5-trimethoxybenzamide that are more efficient and cost-effective.
3. Exploration of its potential as a tool for studying the function of GPCRs and other cellular signaling pathways.
4. Investigation of its potential as an anti-inflammatory agent and its mechanisms of action in this context.
5. Development of new formulations of N-Butyl-3,4,5-trimethoxybenzamide that improve its solubility and bioavailability.
In conclusion, N-Butyl-3,4,5-trimethoxybenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its high affinity and selectivity for GPCRs make it a useful tool for studying the function of these receptors, and its potential as a therapeutic agent for various diseases is an area of ongoing research. Further investigation is needed to fully understand the mechanisms of action of N-Butyl-3,4,5-trimethoxybenzamide and its potential applications in various fields.
Synthesemethoden
N-Butyl-3,4,5-trimethoxybenzamide can be synthesized using various methods, including the reaction of 3,4,5-trimethoxybenzoic acid with butylamine in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction can be carried out in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature for several hours, followed by purification using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
N-Butyl-3,4,5-trimethoxybenzamide has been extensively studied for its potential applications in medicinal chemistry, particularly as a ligand for G protein-coupled receptors (GPCRs). It has been shown to have high affinity and selectivity for various GPCRs, including the dopamine D2 receptor, serotonin 5-HT1A receptor, and adenosine A2A receptor. N-Butyl-3,4,5-trimethoxybenzamide has also been investigated for its potential as an anti-inflammatory agent, with studies showing that it can inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).
Eigenschaften
CAS-Nummer |
70001-46-6 |
|---|---|
Produktname |
N-Butyl-3,4,5-trimethoxybenzamide |
Molekularformel |
C14H21NO4 |
Molekulargewicht |
267.32 g/mol |
IUPAC-Name |
N-butyl-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C14H21NO4/c1-5-6-7-15-14(16)10-8-11(17-2)13(19-4)12(9-10)18-3/h8-9H,5-7H2,1-4H3,(H,15,16) |
InChI-Schlüssel |
VMBFKKOESWAMII-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)C1=CC(=C(C(=C1)OC)OC)OC |
Kanonische SMILES |
CCCCNC(=O)C1=CC(=C(C(=C1)OC)OC)OC |
Andere CAS-Nummern |
70001-46-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[(E)-2-(4-methoxyphenyl)ethenyl]quinoline](/img/structure/B182667.png)





![(5-Nitro-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B182677.png)

![(S)-Tetrahydro-3H-pyrrolo[1,2-C][1,2,3]oxathiazole 1,1-dioxide](/img/structure/B182679.png)

